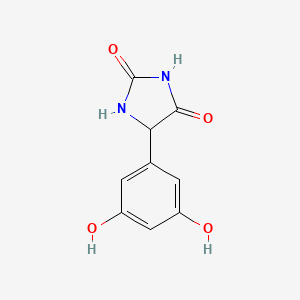![molecular formula C10H17N3 B13434402 (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C9H15N3 It is characterized by its unique structure, which includes a pyrazole ring fused to a cyclopentane ring, and an isopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable cyclopentane derivative to form the fused ring system.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halide in the presence of a base.
Amination: Finally, the methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Alkylated derivatives at the methanamine group.
Wissenschaftliche Forschungsanwendungen
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine
- 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Uniqueness
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is unique due to its specific structural features, such as the isopropyl group and the methanamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10(6-11)8-4-3-5-9(8)12-13/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
SBNMKJSZYOGEAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C2CCCC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


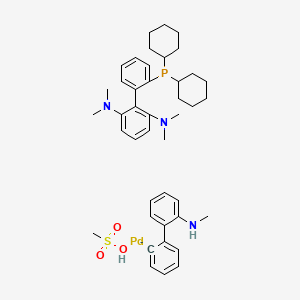
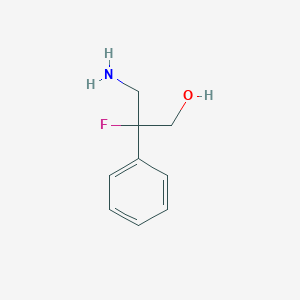
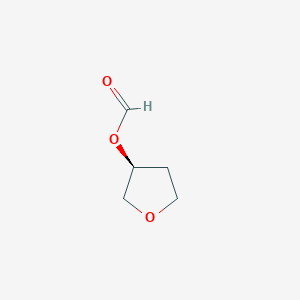
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
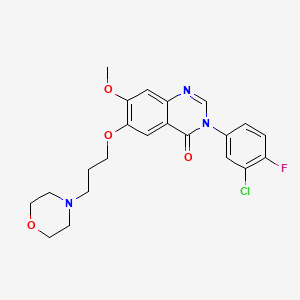
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
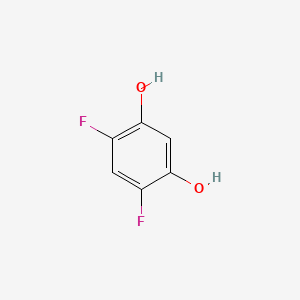
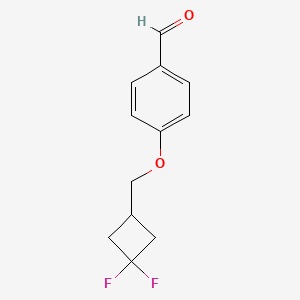
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

